![molecular formula C4H2BrF2IN2 B13554201 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
1-[Bromo(difluoro)methyl]-4-iodo-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bromo(difluoro)methyl]-4-iodo-pyrazole is a heterocyclic compound that features both bromine and iodine substituents on a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole typically involves the introduction of bromine and iodine atoms onto the pyrazole ring. One common method involves the bromination of a difluoromethylated pyrazole precursor, followed by iodination. The reaction conditions often require the use of strong acids or bases and may involve the use of catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove halogen atoms.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
1-[Bromo(difluoro)methyl]-4-iodo-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-[Bromo(difluoro)methyl]-4-chloro-pyrazole
- 1-[Bromo(difluoro)methyl]-4-fluoro-pyrazole
- 1-[Bromo(difluoro)methyl]-4-bromo-pyrazole
Comparison: Compared to similar compounds, 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and biological properties, making this compound particularly valuable for specific applications.
Eigenschaften
Molekularformel |
C4H2BrF2IN2 |
|---|---|
Molekulargewicht |
322.88 g/mol |
IUPAC-Name |
1-[bromo(difluoro)methyl]-4-iodopyrazole |
InChI |
InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-2-3(8)1-9-10/h1-2H |
InChI-Schlüssel |
HCVIDAOLTBWYQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C(F)(F)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


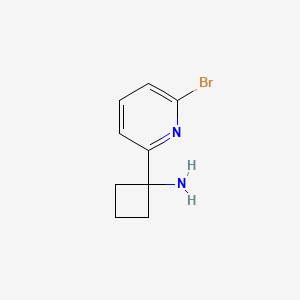
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

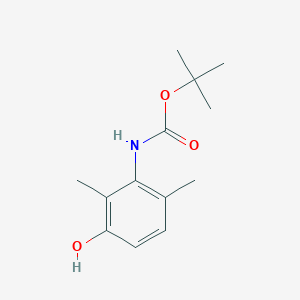


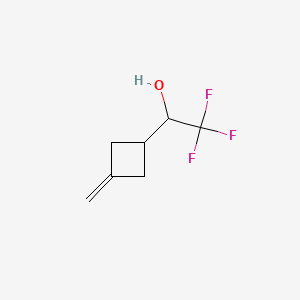
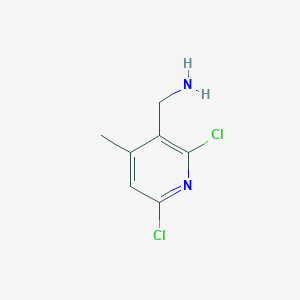
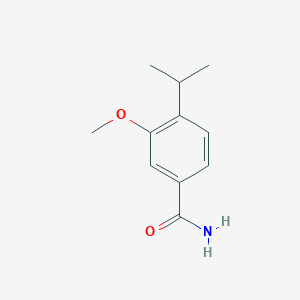
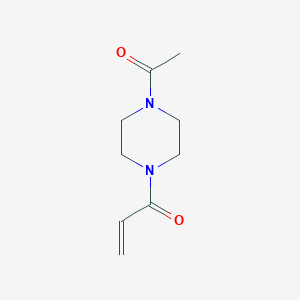
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
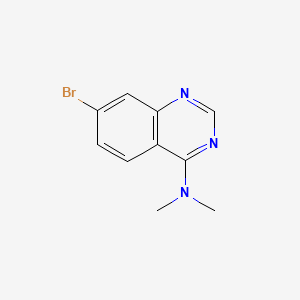
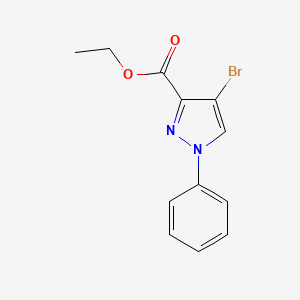
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)
